1,4-Dichloro-2,3-dimethylnaphthalene
CAS No.: 62955-95-7
Cat. No.: VC19449851
Molecular Formula: C12H10Cl2
Molecular Weight: 225.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62955-95-7 |
|---|---|
| Molecular Formula | C12H10Cl2 |
| Molecular Weight | 225.11 g/mol |
| IUPAC Name | 1,4-dichloro-2,3-dimethylnaphthalene |
| Standard InChI | InChI=1S/C12H10Cl2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 |
| Standard InChI Key | YIFXJYVHCIZPKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC=CC=C2C(=C1C)Cl)Cl |
Introduction
Structural and Chemical Identity
1,4-Dichloro-2,3-dimethylnaphthalene belongs to the class of halogenated PAHs, which are notable for their stability and utility in organic synthesis. The compound’s molecular formula is , with a molecular weight of 217.11 g/mol. Its structure combines the planar aromatic system of naphthalene with electron-withdrawing chlorine atoms and electron-donating methyl groups, creating a unique electronic environment that influences reactivity .
Key Structural Features:
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Chlorine Substitution: The chlorine atoms at positions 1 and 4 enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution under specific conditions.
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Methyl Groups: The methyl groups at positions 2 and 3 introduce steric hindrance and moderate electronic effects, affecting regioselectivity in further functionalization .
Synthesis and Manufacturing Routes
The synthesis of 1,4-Dichloro-2,3-dimethylnaphthalene can be inferred from methodologies used for analogous chlorinated naphthalenes. Two primary approaches are highlighted below:
Direct Chlorination of Dimethylnaphthalene
Chlorination of pre-functionalized naphthalenes is a common strategy. For example, 1,4-Dimethylnaphthalene (CAS 571-58-4) undergoes electrophilic chlorination in the presence of Lewis acids like . The reaction typically proceeds at elevated temperatures (80–120°C) in chlorinated solvents, yielding mixed chlorination products. Selective chlorination at positions 1 and 4 requires careful control of stoichiometry and reaction time .
Example Reaction Conditions:
This method is comparable to the chlorination of trans-1,4-dichloro-2-butene described in patent US3901950A, where temperature and catalyst selection critically influence product distribution .
Cross-Coupling Reactions
A more controlled approach involves Suzuki-Miyaura or Kumada couplings. For instance, 4-bromomethylnaphthalene (a byproduct of coking industries) can react with methyl Grignard reagents in the presence of nickel catalysts to install methyl groups, followed by chlorination. This method, detailed in patent CN113004110A for 1,4-dimethylnaphthalene synthesis, offers scalability and higher purity .
Optimized Parameters from Patent CN113004110A :
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Catalyst: Nickel chloride complexes with ligands like triethyl phosphite or 4,4'-dimethyl-2,2'-bipyridine.
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Temperature: 60–100°C in hexane or toluene.
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Yield: Up to 85% for methylated intermediates, with subsequent chlorination achieving ~70% efficiency.
Physicochemical Properties
While experimental data for 1,4-Dichloro-2,3-dimethylnaphthalene are sparse, extrapolations from similar compounds provide reliable estimates:
The compound’s low water solubility and high LogP suggest a propensity for bioaccumulation, necessitating careful handling in industrial settings .
Applications and Industrial Relevance
Intermediate in Polymer Production
Chlorinated PAHs serve as monomers or crosslinkers in high-performance polymers. For example, copolymers incorporating dichlorinated naphthalenes exhibit enhanced thermal stability, making them suitable for aerospace materials .
Organic Synthesis
The compound’s steric and electronic profile makes it a candidate for catalytic C–H functionalization reactions, enabling the synthesis of complex heterocycles.
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